3-(Benzyloxy)-4H-pyran-4-one
Overview
Description
3-(Benzyloxy)-4H-pyran-4-one is a compound that belongs to the class of oxygen-containing heterocycles, specifically the 3-benzylchroman-4-ones, which are homoisoflavanones with a sixteen-carbon skeleton. These compounds are polyphenolic flavonoids that are not commonly found in nature but have been shown to possess a range of biological activities, including anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties .
Synthesis Analysis
The synthesis of related 3-benzylchroman-4-ones has been reported through various methods. For instance, a one-pot, three-component synthesis of related heterocycles has been described, which involves heating a mixture of specific reactants under solvent-free conditions to yield the desired compounds in excellent yields . Another method involves a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones to synthesize substituted 2-aminobenzo[b]pyrans . These methods highlight the versatility and efficiency of synthesizing complex heterocycles that may include the 3-(Benzyloxy)-4H-pyran-4-one structure.
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-4H-pyran-4-one and its analogs has been extensively studied using techniques such as X-ray crystallography, which provides detailed insights into the three-dimensional arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations complement these studies by predicting molecular geometries and electronic structures, which can be compared with experimental data . These analyses are crucial for understanding the conformational flexibility and stability of the molecules.
Chemical Reactions Analysis
The reactivity of 3-(Benzyloxy)-4H-pyran-4-one can be inferred from studies on similar compounds. For example, the presence of functional groups such as the pyrazole ring and the benzylidene moiety in related molecules suggests potential sites for electrophilic and nucleophilic attacks, as well as the possibility of forming intermolecular hydrogen bonds and π-π stacking interactions . These interactions are significant as they influence the molecular packing and stability of the compounds in the solid state.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)-4H-pyran-4-one can be deduced from spectroscopic investigations (FT-IR, FT-Raman, NMR, UV-visible spectra) and thermal analysis of related compounds . These studies provide information on vibrational frequencies, molecular electrostatic potential, and thermal stability. Additionally, computational methods such as DFT and time-dependent DFT (TD-DFT) are used to calculate properties like polarizability, hyperpolarizability, and molecular electrostatic potential, which are indicative of nonlinear optical properties and reactivity .
Scientific Research Applications
Synthesis and Catalysis
- 3-(Benzyloxy)-4H-pyran-4-one is utilized in the synthesis of various substituted phenols from pyranone precursors. It acts as an intermediate in creating a range of pronucleophiles under both conventional heating and microwave conditions (Marshall, Cable, & Botting, 2009).
- It is also involved in the palladium-catalyzed coupling reaction for synthesizing 5-aryl-3-hydroxy-4H-pyran-4-ones, demonstrating its role in facilitating complex chemical reactions (Takao, Endo, & Horie, 1993).
Multicomponent Reactions and Heterocyclic Compounds
- This compound is a key ingredient in the one-pot, multi-component synthesis of complex organic structures like spiro-condensed 2-amino-4H-pyrans, showcasing its versatility in organic chemistry (Grygoriv et al., 2019).
- It plays a crucial role in eco-friendly synthesis methods, such as the development of tetrahydrobenzo[b]pyran derivatives using β-cyclodextrin as a catalyst, highlighting its applicability in green chemistry (Lu, Fu, Zhang, & Wang, 2016).
Photocatalytic Applications
- 3-(Benzyloxy)-4H-pyran-4-one is instrumental in photocatalytic oxidative cyclization processes. This application is evident in the synthesis of compounds like benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one, demonstrating its role in photochemistry (Ait‐Baziz et al., 2014).
Polysaccharide Synthesis
- In the field of polymer chemistry, this compound is used in the chemical synthesis of polysaccharides. For instance, it contributes to creating synthetic polysaccharides with specific hydroxyl groups in their repeating units (Okada, Sumitomo, & Hishida, 1983).
properties
IUPAC Name |
3-phenylmethoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZYQOQNQAGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447664 | |
Record name | 3-benzyloxy-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4H-pyran-4-one | |
CAS RN |
61049-67-0 | |
Record name | 3-benzyloxy-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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